3-Hydroxy-N~2~,N~7~-bis(2-methylphenyl)naphthalene-2,7-dicarboxamide
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Overview
Description
3-Hydroxy-N~2~,N~7~-bis(2-methylphenyl)naphthalene-2,7-dicarboxamide is a complex organic compound with the molecular formula C28H23NO3 This compound is characterized by the presence of a naphthalene core substituted with hydroxy and carboxamide groups, along with two 2-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N~2~,N~7~-bis(2-methylphenyl)naphthalene-2,7-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce acyl groups at specific positions.
Hydroxylation: The acylated naphthalene is then subjected to hydroxylation using reagents like hydrogen peroxide or other oxidizing agents to introduce the hydroxy group.
Amidation: The hydroxylated naphthalene derivative is reacted with 2-methylphenylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N~2~,N~7~-bis(2-methylphenyl)naphthalene-2,7-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carboxamide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH~4~).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~).
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).
Substitution: Halogens (Cl~2~, Br2), nitrating agents (HNO~3~/H~2~SO~4~).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Hydroxy-N~2~,N~7~-bis(2-methylphenyl)naphthalene-2,7-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N~2~,N~7~-bis(2-methylphenyl)naphthalene-2,7-dicarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and carboxamide groups play a crucial role in forming hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
- 3-Hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide
- 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
Uniqueness
3-Hydroxy-N~2~,N~7~-bis(2-methylphenyl)naphthalene-2,7-dicarboxamide is unique due to the presence of two 2-methylphenyl groups, which enhance its steric and electronic properties. This makes it more effective in certain applications compared to its analogs with only one phenyl group or different substituents .
Properties
CAS No. |
183961-65-1 |
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Molecular Formula |
C26H22N2O3 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-hydroxy-2-N,7-N-bis(2-methylphenyl)naphthalene-2,7-dicarboxamide |
InChI |
InChI=1S/C26H22N2O3/c1-16-7-3-5-9-22(16)27-25(30)19-12-11-18-15-24(29)21(14-20(18)13-19)26(31)28-23-10-6-4-8-17(23)2/h3-15,29H,1-2H3,(H,27,30)(H,28,31) |
InChI Key |
BVAHOJMZGQVYHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC(=C(C=C3C=C2)O)C(=O)NC4=CC=CC=C4C |
Origin of Product |
United States |
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